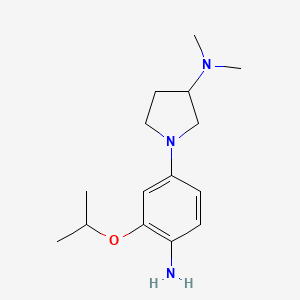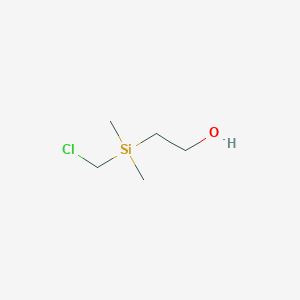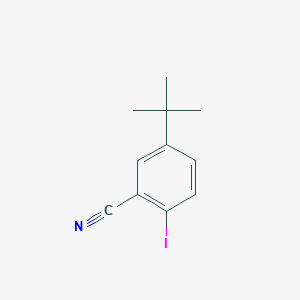![molecular formula C13H17ClN2O4 B13877837 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine is an organic compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol It is characterized by a morpholine ring substituted with a 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl group
Métodos De Preparación
The synthesis of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine typically involves the reaction of morpholine with 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine include:
4-[2-(4-nitrophenoxy)ethyl]Morpholine: This compound has a similar structure but lacks the chloro and methyl substituents on the phenoxy group.
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Piperidine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H17ClN2O4 |
|---|---|
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H17ClN2O4/c1-10-8-12(16(17)18)13(9-11(10)14)20-7-4-15-2-5-19-6-3-15/h8-9H,2-7H2,1H3 |
Clave InChI |
YKWBXEQSUQLNNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)OCCN2CCOCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)


![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)



![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)

![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)

